molecular formula C13H9ClN2O3S B12927361 (5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate

(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate

Cat. No.: B12927361
M. Wt: 308.74 g/mol
InChI Key: TZXYMFQZPJGOAF-UHFFFAOYSA-N
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Description

(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of thiadiazole and chromene Thiadiazole is a heterocyclic compound containing sulfur and nitrogen, while chromene is a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with an appropriate chlorinating agent, such as phosphorus oxychloride . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . The final step involves coupling the thiadiazole and chromene moieties under suitable conditions, such as using a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chromene moiety can contribute to the compound’s overall stability and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of thiadiazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

(5-chlorothiadiazol-4-yl)methyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C13H9ClN2O3S/c14-12-10(15-16-20-12)7-19-13(17)9-5-8-3-1-2-4-11(8)18-6-9/h1-5H,6-7H2

InChI Key

TZXYMFQZPJGOAF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(SN=N3)Cl

Origin of Product

United States

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